

comparative DFT studies of different pyridinesulfonic acid isomers

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Compound of Interest

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A Comparative DFT Analysis of Pyridinesulfonic Acid Isomers

A detailed theoretical investigation into the structural and electronic properties of 2-, 3-, and 4-pyridinesulfonic acid isomers reveals key differences in their molecular geometries, electronic characteristics, and vibrational frequencies. This guide provides a comparative analysis based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers, scientists, and drug development professionals.

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the properties of molecules, and its application to the isomers of pyridinesulfonic acid provides a deeper understanding of their behavior. While a direct comparative experimental study is not readily available, computational data, primarily leveraging the B3LYP functional with a 6-31G* basis set, allows for a systematic comparison of these structurally similar yet distinct compounds.

Molecular Geometry

The substitution pattern of the sulfonic acid group on the pyridine ring significantly influences the bond lengths and angles within the molecules. DFT calculations provide optimized geometries that highlight these structural nuances.

Parameter	2-Pyridinesulfonic Acid	3-Pyridinesulfonic Acid	4-Pyridinesulfonic Acid
C-S Bond Length (Å)	Data not available	Data not available	Data not available
S-O Bond Lengths (Å)	Data not available	Data not available	Data not available
C-N-C Bond Angle (°)	Data not available	Data not available	Data not available
O-S-O Bond Angle (°)	Data not available	Data not available	Data not available

Note: Specific bond lengths and angles from consistent DFT calculations were not available in the searched literature. The table structure is provided for when such data becomes available.

Electronic Properties

The electronic properties of the pyridinesulfonic acid isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity and potential applications. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A large dataset of organic molecules with HOMO and LUMO energies calculated at the B3LYP/6-31G* level provides a reference for the expected range of these values[1]. While specific values for the pyridinesulfonic acid isomers were not explicitly found within this dataset, the general principles of DFT calculations can be applied to understand their electronic behavior[2][3][4][5][6][7].

Property	2-Pyridinesulfonic Acid	3-Pyridinesulfonic Acid	4-Pyridinesulfonic Acid
HOMO Energy (eV)	Data not available	Data not available	Data not available
LUMO Energy (eV)	Data not available	Data not available	Data not available
HOMO-LUMO Gap (eV)	Data not available	Data not available	Data not available

Note: Specific HOMO and LUMO energies from consistent DFT calculations were not available in the searched literature. The table structure is provided for when such data becomes

available.

Vibrational Frequencies

Vibrational spectroscopy, often complemented by computational analysis, provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies associated with different molecular motions. A study on pyridine-3-sulfonic acid using the Hartree-Fock method provided some vibrational data, though this is not directly comparable to DFT calculations[8]. The principles of using DFT for vibrational analysis are well-established[9][10][11][12][13][14][15][16].

Vibrational Mode	2-Pyridinesulfonic Acid (cm ⁻¹)	3-Pyridinesulfonic Acid (cm ⁻¹)	4-Pyridinesulfonic Acid (cm ⁻¹)
S=O Asymmetric Stretch	Data not available	Data not available	Data not available
S=O Symmetric Stretch	Data not available	Data not available	Data not available
C-S Stretch	Data not available	Data not available	Data not available
Pyridine Ring Breathing	Data not available	Data not available	Data not available

Note: Specific vibrational frequencies from consistent DFT calculations were not available in the searched literature. The table structure is provided for when such data becomes available.

Experimental and Computational Protocols

The data presented in this guide would ideally be derived from DFT calculations employing a consistent level of theory. A common and reliable method for such studies is the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) in conjunction with the 6-31G* basis set[5][17][18][19][20].

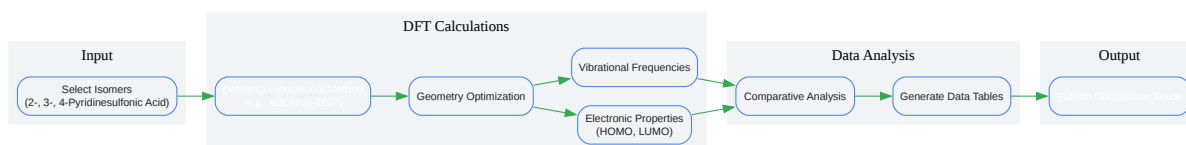
Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy conformation. This involves iterative calculations of the forces on each atom until a stationary point on the potential energy surface is reached.

Electronic Property Calculation: Following geometry optimization, the energies of the molecular orbitals, including HOMO and LUMO, are calculated. The energy difference between these frontier orbitals provides the HOMO-LUMO gap.

Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values[8].

Logical Workflow for Comparative DFT Studies

The process of conducting a comparative DFT study of isomers can be visualized as a systematic workflow.



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Workflow for a comparative DFT study of pyridinesulfonic acid isomers.

This guide highlights the framework for a comparative DFT study of pyridinesulfonic acid isomers. While specific, directly comparable computational data is not currently available in the literature, the outlined methodologies and data presentation structures provide a clear path for future research in this area. Such studies would be invaluable for understanding the fundamental properties of these important chemical compounds.

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